molecular formula C20H17N5O B2771265 N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide CAS No. 1421491-58-8

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide

Cat. No. B2771265
CAS RN: 1421491-58-8
M. Wt: 343.39
InChI Key: IZTAGYVDSJGOCM-UHFFFAOYSA-N
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Description

N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-1H-benzo[d]imidazole-5-carboxamide is a useful research compound. Its molecular formula is C20H17N5O and its molecular weight is 343.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The recyclization products of related compounds, including N-alkyl(aryl)-3-amino-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxamides, have been utilized for synthesizing various nitrogenous structures. This includes the synthesis of substituted pyrrolo[2,1-h]purin-4-ones, their thione analogs, and diazaphosphinine derivatives (Chumachenko, Brovarets, & Shablykin, 2013).

Antimicrobial Activity

  • New quaternary salts derivatives of 3-aryl-5H-pyrrolo[1,2-a]imidazole have shown significant antimicrobial activity, including antibacterial and antifungal effects. Specific compounds demonstrated broad-spectrum activity against pathogens like Staphylococcus aureus and Escherichia coli (Demchenko et al., 2021).

Guanidine Derivatives

  • Guanidine derivatives of related chemical structures have been synthesized, with their structures confirmed through spectroscopy and elemental analysis. These compounds have potential applications in various chemical reactions and medicinal chemistry (Balewski & Kornicka, 2021).

Environmentally Benign Synthesis

  • Catalyst-free synthesis methods have been developed for fused tricyclic compounds related to the queried chemical, such as benzo[4,5]imidazo[1,2-a]-pyrimidine-3-carboxamides. These methods offer an environmentally friendly approach to creating these compounds (Shaabani et al., 2014).

Crystal Packing Analysis

  • Studies on related compounds, like ethyl derivatives of imidazo[1,2-a]benzo[4,5]furo[2,3-d]pyrimidine, have provided insights into crystal packing stabilized by intermolecular interactions. This is crucial for understanding the solid-state chemistry of these compounds (Deng et al., 2010).

Rearrangements and Precursors Synthesis

  • Research has focused on rearrangements of isoxazolines to pyrrolo[1,2-e]imidazol-6-ols, which are precursors for dihydro-1H-pyrrole derivatives. This highlights the compound's role in the synthesis of new chemical entities (Coşkun & Çetin, 2009).

Cytotoxicity Testing

  • Novel imidazole derivatives have undergone cytotoxicity testing, indicating potential use in cancer research. Specific compounds have shown inhibitory effects on human cancer cell lines (Balewski et al., 2020).

Electrochemical Evaluation

  • Electrochemical studies of imidazo[4,5-d]pyrrolo[3,2-f][1,3]diazepine derivatives, closely related to the queried compound, have been conducted. This is relevant for understanding their potential bioreduction properties (Zaki et al., 2012).

properties

IUPAC Name

N-[3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl]-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c26-20(14-6-7-16-17(10-14)23-12-22-16)24-15-4-1-3-13(9-15)18-11-21-19-5-2-8-25(18)19/h1,3-4,6-7,9-12H,2,5,8H2,(H,22,23)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZTAGYVDSJGOCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(N2C1)C3=CC(=CC=C3)NC(=O)C4=CC5=C(C=C4)N=CN5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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